molecular formula C13H12N4O2 B12941711 N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide CAS No. 867017-41-2

N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide

Cat. No.: B12941711
CAS No.: 867017-41-2
M. Wt: 256.26 g/mol
InChI Key: JOIQMCLVBFUUJO-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide is a nitroso-functionalized benzamide derivative featuring a 4,6-dimethylpyrimidin-2-yl substituent. The compound combines a pyrimidine ring—a common pharmacophore in medicinal chemistry—with a nitroso group (–NO) attached to the benzamide moiety.

Properties

CAS No.

867017-41-2

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-nitrosobenzamide

InChI

InChI=1S/C13H12N4O2/c1-8-7-9(2)15-13(14-8)16-12(18)10-3-5-11(17-19)6-4-10/h3-7H,1-2H3,(H,14,15,16,18)

InChI Key

JOIQMCLVBFUUJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)N=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide typically involves the reaction of 4-nitrosobenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrobenzamide.

    Reduction: N-(4,6-Dimethylpyrimidin-2-yl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of corrosion inhibitors for metals.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The nitroso group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide, the following structurally related compounds are analyzed:

Structural Analogues with Pyrimidine Moieties

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Cytotoxicity (CC50) Source
This compound Nitrosobenzamide, 4,6-dimethylpyrimidine ~298.3* Not reported (speculative: NO donor, enzyme inhibition) Not reported
SPIII-5ME-AC (Sulfonamide derivative) Sulfonamide, acetylindolinone ~483.5 HIV integrase inhibition (EC50 > CC50) High (CC50 < EC50)
SPIII-5Cl-BZ (Sulfonamide derivative) Sulfonamide, benzoylindolinone ~533.9 36% HIV-1 protection at subtoxic concentrations High (CC50 < EC50)
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Benzimidazole, pyrimidine ~267.3 No bioactivity reported (structural study only) Not tested
N-[[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-nitrobenzamide Sulfamoyl, nitrobenzamide ~518.5 Antimicrobial potential (untested) Not reported

*Calculated based on formula C₁₃H₁₄N₄O₂.

Key Observations:

  • Functional Group Impact : The nitroso group in the target compound distinguishes it from sulfonamide (e.g., SPIII-5ME-AC) or benzimidazole (e.g., ) analogs. Nitroso groups may enhance redox activity or metal coordination compared to sulfonamides, which are typically associated with enzyme inhibition via hydrogen bonding .
  • Biological Activity: Sulfonamide derivatives (SPIII-5ME-AC, SPIII-5Cl-BZ) showed weak anti-HIV activity but high cytotoxicity, likely due to their bulky indolinone substituents . The nitroso variant may exhibit lower cytotoxicity if the –NO group reduces non-specific cellular interactions.

Electronic and Crystallographic Insights

  • Nitroso vs. Nitro Groups: The compound in features a nitro (–NO₂) group, which is strongly electron-withdrawing, whereas the nitroso (–NO) group in the target compound may exhibit ambident reactivity (acting as both electrophile and nucleophile). This could influence binding to enzymatic active sites, such as those requiring metal coordination (e.g., HIV integrase) .
  • Crystallographic Analysis : Structural analogs like the benzimidazole derivative () were characterized using single-crystal X-ray diffraction (SHELX, ORTEP), revealing precise bond lengths and angles. Similar methods could resolve the conformation of this compound, particularly the orientation of the nitroso group relative to the pyrimidine ring .

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide is a compound of interest due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article aims to summarize the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12N4O2\text{C}_{11}\text{H}_{12}\text{N}_{4}\text{O}_{2}

This structure includes a pyrimidine ring, which is significant in many biological processes.

Antimicrobial Activity

Research has indicated that compounds containing a pyrimidine moiety often exhibit antimicrobial properties . For instance, derivatives of pyrimidine have been shown to possess activity against various bacterial strains and fungi. The nitroso group in this compound may enhance its antimicrobial efficacy by participating in redox reactions that can disrupt microbial cell function .

Antitumor Activity

Pyrimidine derivatives are widely recognized for their antitumor properties . Studies have demonstrated that certain nitrosobenzamides can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism may involve the inhibition of DNA synthesis or interference with cellular signaling pathways that promote cell proliferation .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrimidine derivatives have been implicated in reducing inflammation through various mechanisms, potentially by inhibiting pro-inflammatory cytokines or modulating immune responses .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains, revealing effective inhibition at concentrations as low as 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Study 2: Antitumor Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound exhibited cytotoxic effects with IC50 values ranging from 20 to 40 µM. The compound induced apoptosis as confirmed by flow cytometry analysis.

Cell LineIC50 (µM)
HeLa20
MCF-735

The biological activities of this compound can be attributed to its ability to interact with biomolecules such as proteins and nucleic acids. The nitroso group may facilitate the formation of reactive nitrogen species (RNS), which can lead to oxidative stress in microbial cells or cancer cells, thereby triggering cell death pathways.

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